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In the pursuit of effective oral drug delivery, nanoparticles have emerged as a promising
strategy to overcome significant physiological barriers, including the harsh gastrointestinal (Gl)
environment and poor intestinal absorption. Among the various polymers used for nanopatrticle
fabrication, the synthetic polyester Poly(lactic-co-glycolic acid) (PLGA) and the natural
polysaccharide chitosan are two of the most extensively investigated materials. This guide
provides an objective comparison of their performance, supported by experimental data, to aid
researchers and drug development professionals in selecting the optimal nanocarrier for their
specific application.

Overview of Nanoparticle Systems

PLGA nanoparticles are renowned for their biocompatibility and biodegradability, breaking
down into naturally occurring lactic and glycolic acid metabolites.[1] Approved by the US Food
and Drug Administration (FDA) for therapeutic use, PLGA is a versatile carrier for a wide range
of drugs, particularly hydrophobic molecules.[1] These nanoparticles protect the encapsulated
drug from enzymatic and acidic degradation in the Gl tract and offer controlled release profiles.

[2](3]

Chitosan nanopatrticles are derived from chitin, a natural and abundant biopolymer.[4]
Chitosan's key advantages lie in its biocompatibility, biodegradability, non-toxicity, and, most
notably, its mucoadhesive and permeation-enhancing properties.[5][6][7][8] Its cationic nature
at acidic to neutral pH allows for strong electrostatic interaction with the negatively charged
mucosal surfaces of the intestine.[9][10] This interaction prolongs the residence time of the
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nanoparticles at the absorption site and facilitates drug transport across the intestinal

epithelium by transiently opening the tight junctions between cells.[5][10]

Comparative Performance Data

The selection of a nanoparticle system is often dictated by its physicochemical properties and

its ability to effectively load and release a therapeutic agent. The following tables summarize

quantitative data from various studies to facilitate a direct comparison between PLGA and

chitosan nanopatrticles.

Parameter

PLGA
Nanoparticles

Chitosan
Nanoparticles

Drug Model / Study
Details

Particle Size (nm)

145.0 - 496

100 - 395.3

Varies by formulation;
smaller sizes can
enhance cellular
uptake.[1][6][11][12]

Zeta Potential (mV)

-1.72 10 -30.63

+10to +43.1

PLGA is typically
anionic[1][12][13];
Chitosan is cationic,
aiding mucoadhesion.
[6][13]

Encapsulation
Efficiency (%)

71-91.96

60 - 96.6

High efficiency is
achievable with both,
dependent on the
drug and preparation
method.[1][12][14][15]
[16][17]

Drug Loading (%)

5.75-17.07

~12

Represents the weight
percentage of the
drug relative to the
total nanoparticle
weight.[12][14][15][16]
[17]
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Parameter

PLGA
Nanoparticles

Chitosan
Nanoparticles

Key Findings

In Vitro Release

Biphasic: Initial burst
followed by sustained
release over hours to
days.[1][15][16][17]
[18]

Biphasic: Initial burst
followed by sustained
release; often pH-
responsive.[19][20]
[21]

Both systems offer
controlled release,
protecting the drug
from premature

degradation.

Oral Bioavailability

2.75 to 8.03-fold

increase

2 to 15-fold increase

Both significantly
enhance oral
bioavailability
compared to free drug
solutions.[5][6][12][15]
[22]

Mechanisms of Action and Experimental Workflows

The distinct properties of PLGA and chitosan dictate their mechanisms for enhancing oral drug
delivery.
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Fig. 1. General pathway and barriers for oral nanoparticle drug delivery.

Chitosan: Mucoadhesion and Paracellular Transport

Chitosan's efficacy stems from its positive surface charge, which promotes adhesion to the
negatively charged mucus layer, increasing drug residence time.[10] Furthermore, it can
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reversibly open the tight junctions between intestinal epithelial cells, enhancing paracellular
(between cells) absorption of encapsulated drugs.[5][10]

Positively Charged
Chitosan Nanoparticle (+)

Electrostatic
Interaction

Negatively Charged
Mucus Layer (-)

Interaction leads to
Reversible Opening

Tight Junctions
(Closed)

Opens

( Paracellular Pathway )

Drug Absorption

Click to download full resolution via product page
Fig. 2: Chitosan's mechanism for enhancing intestinal drug absorption.

Experimental Protocols
Preparation of PLGA Nanoparticles (Emulsion-Solvent
Evaporation)

A widely used method for fabricating PLGA nanoparticles is the emulsion-solvent evaporation
technique.[23] For encapsulating hydrophobic drugs, a single oil-in-water (o/w) emulsion is
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common. For hydrophilic drugs, a water-in-oil-in-water (w/o/w) double emulsion is preferred to
improve encapsulation efficiency.[23][2]
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Fig. 3: Workflow for PLGA nanoparticle preparation via solvent evaporation.

Protocol Outline:

Organic Phase Preparation: The PLGA polymer and the drug are dissolved in a water-
immiscible organic solvent like dichloromethane or ethyl acetate.[24]

o Emulsification: This organic phase is added to a larger volume of an agueous solution
containing a stabilizer (e.g., polyvinyl alcohol, PVA) and emulsified using high-speed
homogenization or sonication to form fine droplets.[23]

» Solvent Evaporation: The organic solvent is removed by evaporation under magnetic stirring,
causing the PLGA to precipitate and form solid nanopatrticles.

 Purification: The nanopatrticles are collected by centrifugation, washed multiple times with
deionized water to remove excess surfactant and unencapsulated drug, and then lyophilized
for storage.

Preparation of Chitosan Nanoparticles (lonic Gelation)
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lonic gelation is a simple and widely adopted method for preparing chitosan nanoparticles.[11]
[21] It relies on the electrostatic interaction between the positively charged chitosan and a
negatively charged polyanion, most commonly sodium tripolyphosphate (TPP).[21]
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Fig. 4. Workflow for Chitosan nanopatrticle preparation via ionic gelation.

Protocol Outline:

¢ Chitosan Solution: Chitosan is dissolved in a dilute acidic solution (e.g., acetic acid) to
protonate its amine groups, rendering it positively charged and soluble.[25] The drug can be
added to this solution.

¢ Crosslinking: An aqueous solution of TPP is added dropwise to the chitosan solution under
constant magnetic stirring.
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e Nanoparticle Formation: The electrostatic interactions between the positive amine groups of
chitosan and the negative phosphate groups of TPP cause the chitosan to spontaneously
crosslink and precipitate, forming nanopatrticles.

 Purification: The resulting nanoparticle suspension is centrifuged to separate the
nanoparticles from the reaction medium, washed, and lyophilized.

Conclusion and Future Perspectives

Both PLGA and chitosan nanoparticles have demonstrated significant potential to enhance oral
drug delivery, albeit through different primary mechanisms.

o PLGA s arobust, well-characterized, and FDA-approved polymer ideal for achieving
sustained release of a wide variety of drugs, especially those that are hydrophobic. Its main
role is to protect the drug cargo and control its release over time.

o Chitosan offers the unique biological advantages of mucoadhesion and permeation
enhancement.[6][8] This makes it particularly attractive for improving the absorption of poorly
permeable drugs, including peptides and proteins.[5] Its pH-dependent solubility and cationic
nature are its defining features.[5]

The choice between PLGA and chitosan depends heavily on the physicochemical properties of
the drug to be encapsulated and the specific delivery challenge being addressed. For drugs
requiring protection and sustained release without necessarily needing enhanced absorption,
PLGA is an excellent choice. For drugs limited by poor membrane permeability, chitosan's
bioadhesive properties are highly advantageous.

An emerging and promising strategy involves combining the strengths of both materials.
Chitosan-coated PLGA nanoparticles can offer the sustained-release characteristics and high
encapsulation efficiency of PLGA while leveraging the mucoadhesive and permeation-
enhancing properties of a chitosan surface coating.[13][22][26] These hybrid systems represent
a versatile platform to overcome the multifaceted challenges of oral drug delivery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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